N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide
CAS No.: 33213-02-4
Cat. No.: VC17153950
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33213-02-4 |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide |
| Standard InChI | InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
| Standard InChI Key | GWPVQPDUWYOJHX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1CC2=CC(=CC(=C12)C)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide, systematically describes its structure:
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Bicyclo[4.2.0]octa-1,3,5-triene: A fused bicyclic system comprising an eight-membered ring with bridgehead positions at carbons 1, 3, 5, and 7.
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3,5-Dimethyl substituents: Methyl groups at positions 3 and 5 of the bicyclic framework.
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Propanamide group: A three-carbon acylated amine (-NHCOCH2CH3) at position 7 .
Molecular Formula and Weight
Synonyms and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 302316 | Evitachem |
| PubChem CID | 302325 (related analog) | PubChem |
| SMILES | CC1=CC(=C2C(CC2=C1)NC(=O)CC)C | PubChem |
| InChIKey | NAHHLWNZOCYWSX-UHFFFAOYSA-N | PubChem |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide typically involves multi-step organic reactions:
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Bicyclic Framework Construction: Diels-Alder reactions or photocyclization strategies assemble the bicyclo[4.2.0]octatriene core.
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Methylation: Electrophilic aromatic substitution or Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.
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Amidation: A nucleophilic acyl substitution reaction attaches the propanamide group to position 7 using propionyl chloride and an amine intermediate.
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at positions 3, 5, and 7 requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Chromatographic techniques (e.g., HPLC, silica gel) are critical for isolating the target compound from byproducts.
Structural and Conformational Analysis
Molecular Geometry
The bicyclo[4.2.0]octatriene system imposes significant strain, resulting in a non-planar geometry. Key features include:
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Bond Angles: Distorted angles at bridgehead carbons (≈90° for the fused rings) .
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Torsional Strain: Elevated energy due to eclipsing interactions in the triene system .
X-ray Crystallography Data
While experimental crystallographic data for this specific compound is limited, analogs like N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)acetamide exhibit:
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1650–1700 cm⁻¹ (C=O stretch of amide).
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NMR Spectroscopy:
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NMR: δ 1.2–1.4 (triplet, CH3 of propanamide), δ 2.1–2.3 (singlet, aromatic methyl groups).
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NMR: δ 170–175 (amide carbonyl), δ 125–140 (aromatic carbons).
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Physicochemical Properties
Reactivity and Functionalization
Key Reactions
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Amide Hydrolysis: Under acidic conditions, the propanamide group hydrolyzes to propanoic acid and the corresponding amine.
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Electrophilic Substitution: The electron-rich triene system undergoes nitration or halogenation at position 2 or 4.
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Reduction: Catalytic hydrogenation reduces the triene to a saturated bicyclo[4.2.0]octane system.
Derivatives and Analogues
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Methyl Ester Analog: Replacing the propanamide with a methyl ester enhances volatility for GC-MS analysis.
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N-Aryl Derivatives: Substituting the amide nitrogen with aryl groups modulates electronic properties for optoelectronic applications.
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